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Compound of Interest

Compound Name: 1-Bromobutane

Cat. No.: B133212 Get Quote

For professionals in chemical research and drug development, nuclear magnetic resonance

(NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide

provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-bromobutane, comparing it

with other halogenated butanes to highlight key spectral differences. Detailed experimental

protocols are also provided to ensure reproducibility.

Analysis of 1-Bromobutane NMR Spectra
The structural formula of 1-bromobutane (CH₃CH₂CH₂CH₂Br) dictates its characteristic NMR

spectra. The molecule possesses four distinct carbon environments and four unique sets of

protons, leading to four signals in both the ¹³C and ¹H NMR spectra.

¹H NMR Spectrum
The proton NMR spectrum of 1-bromobutane is characterized by four signals with an

integration ratio of 3:2:2:2.[1] The chemical shift of each proton group is influenced by the

electronegativity of the adjacent bromine atom, with protons closer to the bromine appearing

further downfield.

Ha (δ ≈ 3.45 ppm): These protons are on the carbon directly bonded to the bromine atom

(C1). The strong deshielding effect of bromine causes this signal to appear at the highest

chemical shift. It is split into a triplet by the two adjacent Hb protons (n+1 = 2+1 = 3).[2]
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Hb (δ ≈ 1.85 ppm): Protons on the second carbon (C2) are adjacent to both Ha and Hc.

Consequently, this signal is split by a total of five neighboring protons (2 from Ha and 3 from

Hc), resulting in a complex multiplet, often appearing as a sextet.[1]

Hc (δ ≈ 1.45 ppm): The protons on the third carbon (C3) are adjacent to Hb and Hd. This

signal is split by five neighboring protons (2 from Hb and 3 from Hd), also resulting in a

multiplet, which can appear as a quintet.[2]

Hd (δ ≈ 0.95 ppm): This signal corresponds to the terminal methyl (CH₃) group protons (C4).

Being the furthest from the electronegative bromine, these protons are the most shielded

and appear at the lowest chemical shift. The signal is split into a triplet by the two adjacent

Hc protons (n+1 = 2+1 = 3).[2]

¹³C NMR Spectrum
The ¹³C NMR spectrum of 1-bromobutane displays four distinct signals, corresponding to the

four carbon atoms in different chemical environments.[3] Similar to the ¹H spectrum, the

chemical shifts are influenced by the proximity to the bromine atom.

C1 (δ ≈ 33.4 ppm): The carbon directly attached to the bromine atom is the most deshielded

and appears at the highest chemical shift.[3]

C2 (δ ≈ 35.0 ppm): The second carbon is slightly less deshielded than C1.[3]

C3 (δ ≈ 21.4 ppm): The third carbon is further upfield.[3]

C4 (δ ≈ 13.2 ppm): The terminal methyl carbon is the most shielded and has the lowest

chemical shift.[3]

Comparative NMR Data of Halobutanes
To better understand the spectral features of 1-bromobutane, it is useful to compare its NMR

data with those of its structural isomer, 2-bromobutane, and other 1-halobutanes.

Table 1: ¹H NMR Data Comparison of Halobutanes
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Compound Signal
Chemical Shift
(ppm)

Multiplicity Integration

1-Bromobutane -CH₂Br ~3.45 Triplet 2H

-CH₂- ~1.85 Multiplet (Sextet) 2H

-CH₂- ~1.45
Multiplet

(Quintet)
2H

-CH₃ ~0.95 Triplet 3H

2-Bromobutane -CHBr- ~4.15 Multiplet 1H

-CH₂- ~1.83 Multiplet 2H

-CH₃ (next to

CHBr)
~1.70 Doublet 3H

-CH₃ (terminal) ~1.04 Triplet 3H

1-Chlorobutane -CH₂Cl ~3.50 Triplet 2H

-CH₂- ~1.75 Multiplet 2H

-CH₂- ~1.40 Multiplet 2H

-CH₃ ~0.90 Triplet 3H

1-Iodobutane -CH₂I ~3.20 Triplet 2H

-CH₂- ~1.80 Multiplet 2H

-CH₂- ~1.42 Multiplet 2H

-CH₃ ~0.93 Triplet 3H

Table 2: ¹³C NMR Data Comparison of Halobutanes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C1 (ppm) C2 (ppm) C3 (ppm) C4 (ppm)

1-Bromobutane 33.4 35.0 21.4 13.2

2-Bromobutane 53.4 34.3 26.1 12.2

1-Chlorobutane 44.7 34.9 20.2 13.5

1-Iodobutane 6.7 35.5 23.6 13.0

Experimental Protocols
Sample Preparation for NMR Spectroscopy
High-quality NMR spectra are contingent upon proper sample preparation. The following

protocol is recommended for acquiring spectra of liquid samples like 1-bromobutane.

Sample Quantity: For ¹H NMR, use 5-25 mg of the liquid sample. For the less sensitive ¹³C

NMR, a higher quantity of 50-100 mg is recommended.[4]

Solvent Selection: Use a deuterated solvent to avoid overwhelming the spectrum with

solvent signals. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

[5]

Sample Dissolution: In a small, clean, and dry vial, dissolve the sample in approximately 0.6-

0.7 mL of the deuterated solvent.[4]

Filtration: To remove any particulate matter that could interfere with the magnetic field

homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool

plug directly into a clean, dry 5 mm NMR tube.[6]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the

chemical shift axis.[4]

Labeling and Cleaning: Cap the NMR tube, label it clearly, and wipe the outside of the tube

with a lint-free tissue soaked in isopropanol or acetone before inserting it into the

spectrometer.[7]
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NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific

parameters may need to be optimized based on the spectrometer and sample concentration.

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Visualizing NMR Data Relationships
The following diagrams illustrate the structure of 1-bromobutane and the correlations in its

NMR spectra.

Caption: Molecular structure of 1-bromobutane.
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Caption: ¹H NMR signal assignments and splitting patterns for 1-bromobutane.
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Caption: Correlation of ¹³C NMR signals with carbon atoms in 1-bromobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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